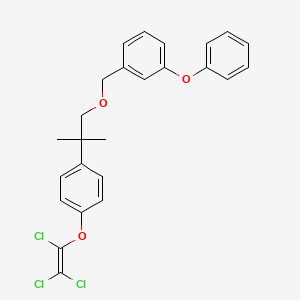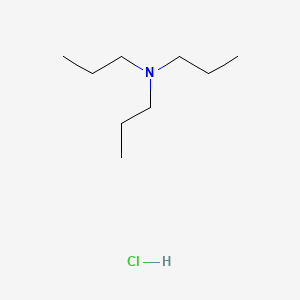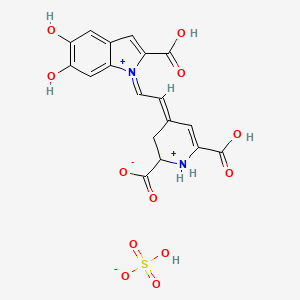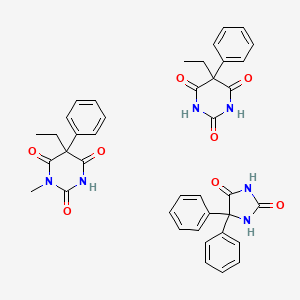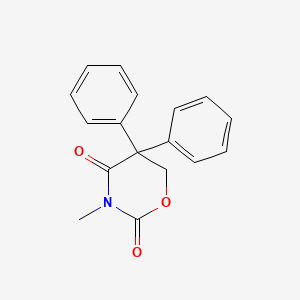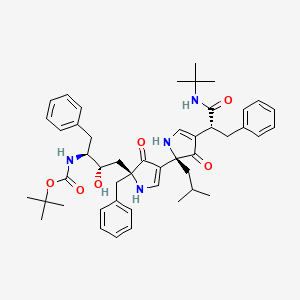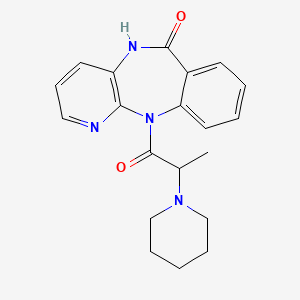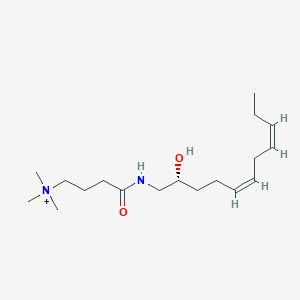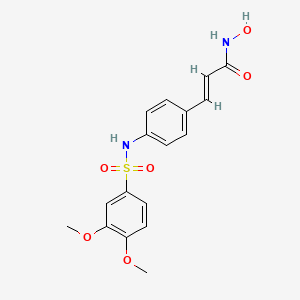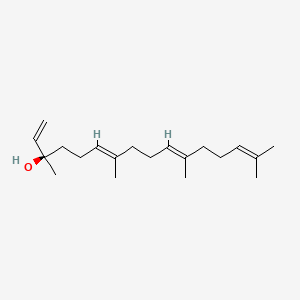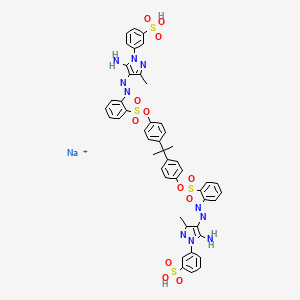
1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound with a molecular formula of C47H42N10NaO12S4. It is known for its unique structure, which includes multiple aromatic rings and azo groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo linkage formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through various techniques such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or hydrazines.
Aplicaciones Científicas De Investigación
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-ylazobenzenesulfonate
- Tetrasodium 3,3’-carbonylbis(imino[2-(hydroxyacetyl)amino]-4,1-phenylene)azo]bisnaphthalene-1,5-disulphonate
- Sodium 2-[4-[[4-[(p-tolyl)sulfonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulfonate
Uniqueness
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) stands out due to its unique combination of aromatic rings and azo groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical interactions and stability.
Propiedades
Número CAS |
83006-51-3 |
|---|---|
Fórmula molecular |
C47H42N10NaO12S4+ |
Peso molecular |
1090.2 g/mol |
Nombre IUPAC |
sodium;3-[5-amino-4-[[2-[4-[2-[4-[2-[[5-amino-3-methyl-1-(3-sulfophenyl)pyrazol-4-yl]diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C47H42N10O12S4.Na/c1-29-43(45(48)56(54-29)33-11-9-13-37(27-33)70(58,59)60)52-50-39-15-5-7-17-41(39)72(64,65)68-35-23-19-31(20-24-35)47(3,4)32-21-25-36(26-22-32)69-73(66,67)42-18-8-6-16-40(42)51-53-44-30(2)55-57(46(44)49)34-12-10-14-38(28-34)71(61,62)63;/h5-28H,48-49H2,1-4H3,(H,58,59,60)(H,61,62,63);/q;+1 |
Clave InChI |
GGFWFYDYHFJTNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1N=NC2=CC=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5N=NC6=C(N(N=C6C)C7=CC(=CC=C7)S(=O)(=O)O)N)N)C8=CC(=CC=C8)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


